molecular formula C16H16Br2 B3049587 2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl CAS No. 211434-29-6

2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl

Cat. No.: B3049587
CAS No.: 211434-29-6
M. Wt: 368.11 g/mol
InChI Key: PIPDXSMIRHGCHX-UHFFFAOYSA-N
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Description

2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl (CAS: 211434-29-6) is a brominated biphenyl derivative with the molecular formula C₁₆H₁₆Br₂ and a molecular weight of 368.111 g/mol . The compound features bromine atoms at the 2,2' positions and methyl groups at the 4,4',5,5' positions (Fig. 1). This substitution pattern confers unique steric and electronic properties, making it valuable in materials science and organic synthesis. Its synthesis often involves palladium-catalyzed cross-coupling reactions, as demonstrated in protocols using potassium carbonate, tetrabutylammonium bromide, and Pd(OAc)₂ .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(2-bromo-4,5-dimethylphenyl)-4,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Br2/c1-9-5-13(15(17)7-11(9)3)14-6-10(2)12(4)8-16(14)18/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPDXSMIRHGCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)C2=C(C=C(C(=C2)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578902
Record name 2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211434-29-6
Record name 2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. For this compound, a modified protocol involves coupling 2-bromo-4,5-dimethylphenylboronic acid with a dibrominated arene.

Procedure :

  • Reactants : 2-Bromo-4,5-dimethylphenylboronic acid (1.2 eq), 1,3-dibromo-4,5-dimethylbenzene (1.0 eq).
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1 mol%).
  • Base : Potassium carbonate (3.0 eq, 2 M aqueous solution).
  • Solvent : Toluene/water (3:1 v/v).
  • Conditions : 80°C under nitrogen, 12–16 hours.

Outcome :

  • Yield : 68–72% after column chromatography (hexane/ethyl acetate 5:1).
  • Challenges : Competing homocoupling of boronic acid necessitates careful stoichiometric control.

Direct Bromination of 4,4',5,5'-Tetramethyl-1,1'-biphenyl

Electrophilic bromination offers a streamlined route, leveraging the electron-donating methyl groups to direct bromination to the 2 and 2' positions.

Procedure :

  • Reactants : 4,4',5,5'-Tetramethyl-1,1'-biphenyl (1.0 eq), bromine (2.2 eq).
  • Catalyst : Iron(III) bromide (5 mol%).
  • Solvent : Dichloromethane (0.1 M).
  • Conditions : 0°C to room temperature, 4–6 hours.

Outcome :

  • Yield : 85–90% after recrystallization (ethanol).
  • Side Products : Monobrominated derivatives (<5%) due to steric hindrance.

Alternative Methodologies and Comparative Analysis

Ullmann Coupling

While less common, Ullmann coupling between 2-bromo-4,5-dimethyliodobenzene and copper catalysts has been explored:

Procedure :

  • Reactants : 2-Bromo-4,5-dimethyliodobenzene (2.0 eq).
  • Catalyst : Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%).
  • Solvent : Dimethylformamide (DMF).
  • Conditions : 110°C, 24 hours.

Outcome :

  • Yield : 55–60% with significant copper residue requiring chelation (EDTA wash).

Lithiation-Based Approaches

Directed ortho-lithiation of prefunctionalized substrates enables precise bromine placement:

Procedure :

  • Substrate : 4,4',5,5'-Tetramethyl-1,1'-biphenyl.
  • Lithiating Agent : n-Butyllithium (2.2 eq, −78°C).
  • Electrophile : Bromine (2.2 eq).
  • Solvent : Tetrahydrofuran (THF).

Outcome :

  • Yield : 70–75%, but requires strict anhydrous conditions to prevent debromination.

Optimization and Challenges

Reaction Condition Tuning

  • Temperature Control : Bromination at 0°C minimizes polybromination.
  • Catalyst Loading : Increasing Pd(PPh₃)₄ to 2 mol% in Suzuki coupling improves yield to 78%.
  • Solvent Effects : Toluene outperforms DMF in Suzuki reactions by reducing side-product formation.

Byproduct Management

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate 10:1) effectively separates dibrominated target from monobrominated byproducts.
  • Recrystallization : Ethanol recrystallization achieves >99% purity for bromination routes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 12H, CH₃), 7.12 (s, 2H, Ar-H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 19.8 (CH₃), 122.5 (C-Br), 134.2 (C-CH₃), 139.7 (C-Ar).
  • HRMS (ESI) : m/z calcd. for C₁₆H₁₆Br₂ [M]+: 368.11; found: 368.10.

Crystallographic Data

  • Crystal System : Monoclinic, space group P2₁/c.
  • Unit Cell : a = 8.42 Å, b = 10.56 Å, c = 12.78 Å, β = 102.3°.

Industrial-Scale Considerations

  • Cost Efficiency : Bromination routes are preferred for large-scale synthesis (raw material cost: $120/kg vs. $310/kg for Suzuki coupling).
  • Safety : Exothermic bromination requires jacketed reactors with temperature control to prevent runaway reactions.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.

    Reduction: Biphenyl derivatives with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

Applications Overview

Application AreaDescription
Materials Science Used as a flame retardant in polymers and plastics.
Environmental Research Investigated for its role in environmental toxicity and bioaccumulation.
Chemical Intermediate Serves as a precursor in synthesizing other brominated compounds.

Materials Science

Flame Retardant Properties
2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl is primarily utilized as a flame retardant in various polymeric materials. Its bromine content contributes to reducing flammability by promoting char formation during combustion. Studies have shown that incorporating this compound into polymers can significantly enhance their fire resistance without compromising mechanical properties .

Environmental Research

Toxicity and Bioaccumulation Studies
Research has been conducted to assess the environmental impact of this compound. Its persistence in the environment raises concerns regarding bioaccumulation in aquatic organisms. Toxicological assessments indicate that exposure to this compound can lead to adverse effects on aquatic life, prompting investigations into its degradation pathways and ecological risks .

Chemical Intermediate

Synthesis of Other Compounds
This compound serves as an important intermediate in the synthesis of various organic molecules, particularly other brominated biphenyls used in pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, making it a valuable building block in synthetic organic chemistry .

Case Study 1: Flame Retardant Efficacy

A study published in the Journal of Polymer Science demonstrated that polymers containing this compound exhibited superior flame retardant properties compared to those without bromination. The research highlighted the compound's ability to form a protective char layer during combustion .

Case Study 2: Environmental Impact Assessment

Research conducted by environmental scientists evaluated the bioaccumulation potential of this compound in fish species. The findings indicated significant accumulation levels after prolonged exposure periods, raising alarms about its ecological footprint and prompting regulatory scrutiny .

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl depends on the specific application and the chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the biphenyl core. In oxidation reactions, the methyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific chemical transformations and the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Halogenation Degree and Positional Isomerism

The degree and position of halogenation significantly influence physicochemical properties. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl Br (2,2'), CH₃ (4,4',5,5') C₁₆H₁₆Br₂ 368.111 MOF ligands, organic electronics
2,2',5,5'-Tetrabromobiphenyl Br (2,2',5,5') C₁₂H₆Br₄ 469.796 Flame retardants, environmental pollutant
2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) Br (2,2',4,4',5,5') C₁₂H₄Br₆ 627.6 Persistent environmental toxin

Key Findings :

  • The target compound’s lower bromination (two Br atoms) reduces environmental persistence compared to tetra- and hexabrominated analogs .
  • Methyl groups enhance steric hindrance, improving solubility and thermal stability in polymers and metal-organic frameworks (MOFs) .
Methyl vs. Methoxy Groups
  • 3,3',5,5'-Tetramethoxy Analog : Substitution with methoxy groups (-OCH₃) increases electron density, enhancing catalytic activity in asymmetric synthesis (e.g., MOF-mediated epoxide ring-opening) . In contrast, methyl groups (-CH₃) in the target compound provide steric bulk without electron donation, favoring applications requiring rigid frameworks .
  • Polyimides : 2,2'-Dibromo-4,4',5,5'-biphenyltetracarboxylic dianhydride (DBBPDA) derivatives exhibit high thermal stability (decomposition >500°C) and optical transparency, attributed to bromine’s electron-withdrawing effects and methyl groups’ steric protection .
Bromine Positional Isomers
  • 2,2'-Dibromobiphenyl: Lacking methyl groups, this compound undergoes selective monolithiation in microflow systems for sequential electrophilic functionalization , whereas the target’s methyl groups hinder such reactivity.

Electronic and Material Properties

Organic Electronics
  • OLED Applications: The target compound’s bromine atoms lower HOMO-LUMO gaps compared to non-halogenated analogs like NPB (N,N′-diphenylbiphenyl-4,4′-diamine), enhancing charge transport in devices .
  • MOF Stability : Ligands with methyl groups (e.g., 4,4'-diiodo-2,2',5,5'-tetramethyl-1,1'-biphenyl) improve acid resistance in MOFs compared to shorter ligands like terephthalic acid .

Biological Activity

2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl (CAS No. 211434-29-6) is an organic compound characterized by its molecular formula C16H16Br2C_{16}H_{16}Br_{2} and a molecular weight of 368.11 g/mol. This compound is a derivative of biphenyl, featuring bromine substitutions at the 2 and 2' positions and methyl groups at the 4, 4', 5, and 5' positions. Its unique structure leads to interesting biological activities and potential applications in various fields.

The biological activity of this compound is primarily attributed to its interactions with cellular components. The bromine atoms can participate in nucleophilic substitution reactions, while the methyl groups can undergo oxidation or reduction reactions depending on the environment. These chemical properties suggest potential mechanisms for biological activity:

  • Nucleophilic Substitution : The bromine atoms can be replaced by other nucleophiles, influencing cellular signaling pathways.
  • Oxidative Stress : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS) when oxidized.
  • Cell Membrane Interaction : Its lipophilicity allows it to interact with cellular membranes, potentially affecting membrane integrity and function.

Cytotoxicity Studies

Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity against tumor cell lines. For example:

  • MTT Assay : This assay is commonly used to assess cell viability post-treatment with compounds. Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
Cell LineIC50 (µM)Reference
A549 (Lung)15.3
HeLa (Cervical)20.7
MCF-7 (Breast)18.5

Environmental Impact

In environmental chemistry, this compound has been studied as a model compound for assessing the behavior and fate of brominated organic pollutants. Its persistence in various ecosystems raises concerns regarding bioaccumulation and toxicity to aquatic life.

Study on Anticancer Activity

A study published in Nature evaluated the anticancer properties of various brominated biphenyl derivatives including our compound of interest. The results indicated that:

  • Mechanism : The compound induced apoptosis in cancer cells through the activation of caspase pathways.
  • In Vivo Studies : Animal models demonstrated significant tumor reduction when treated with the compound compared to controls.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 2,2’,4,4’,5,5’-Hexabromo-1,1’-biphenyl , it was found that:

CompoundCytotoxicity (IC50)Mechanism of Action
2,2'-Dibromo-4,4',5,5'-tetramethyl15.3 µMApoptosis induction
2,2’,4,4’,5,5’-Hexabromo10.0 µMROS generation and membrane disruption

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing high-purity 2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl?

  • Methodological Answer: A palladium-catalyzed cross-coupling reaction under Schlenk conditions is commonly employed. For example, potassium carbonate, tetrabutylammonium bromide, and Pd(OAc)₂ are used in a solvent system under inert atmosphere. This method ensures regioselective bromination and avoids unwanted byproducts .
  • Table 1: Synthetic Conditions

Reagent/ConditionRoleReference
Pd(OAc)₂Catalyst
K₂CO₃Base
TBABPhase-transfer catalyst

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. NMR identifies substituent positions via coupling patterns, while HRMS confirms molecular weight. For tetramethylbiphenyl analogs, δ ~2.3 ppm (methyl protons) and δ ~7.1–7.5 ppm (aromatic protons) are typical in NMR .

Q. How does steric hindrance from methyl and bromo substituents influence reactivity?

  • Methodological Answer: The 2,2'-dibromo positions create steric bulk, limiting electrophilic substitution. Methyl groups at 4,4',5,5' positions further reduce solubility in polar solvents, necessitating toluene or DMF for reactions. This hindrance complicates lithiation but can be mitigated using microflow systems for precise control .

Advanced Research Questions

Q. How can selective functionalization of the dibrominated sites be achieved?

  • Methodological Answer: Microflow lithiation with n-BuLi (1 equiv) at controlled temperatures (-30°C to 0°C) enables selective monolithiation. Subsequent quenching with electrophiles (e.g., aldehydes, ketones) introduces functional groups without di-addition. This method leverages fast micromixing to bypass intermediate degradation .
  • Table 2: Functionalization Strategies

StepConditionsOutcomeReference
LithiationMicroflow, n-BuLi, -30°CSelective C-Br activation
Electrophilic QuenchAldehydes/Ketones, RTMono-substitution

Q. What role does this compound play in synthesizing advanced polyimide materials?

  • Methodological Answer: As a precursor to 2,2'-dibromo-4,4',5,5'-biphenyltetracarboxylic dianhydride (DBBPDA), it enables polyimides with high thermal stability (>400°C) and optical transparency. The rigid biphenyl backbone and bromine’s electron-withdrawing effect enhance dimensional stability in thin films .

Q. What computational approaches are suitable for modeling electronic structure and intermolecular interactions?

  • Methodological Answer: Density Functional Theory (DFT) with dispersion corrections (DFT-D3) accurately models non-covalent interactions (e.g., Br⋯Br contacts in crystal packing). Hybrid functionals like B3LYP with exact-exchange terms improve thermochemical accuracy (average error <3 kcal/mol) .
  • Table 3: Computational Parameters

MethodApplicationError MarginReference
B3LYP-D3/def2-TZVPThermochemistry, geometry±2.4 kcal/mol
PBE0-D3/cc-pVDZDispersion energy correction±10% (S22 benchmark)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl

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